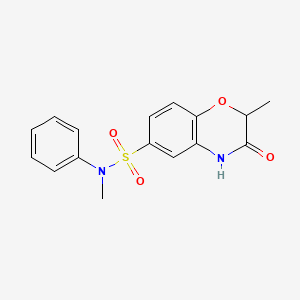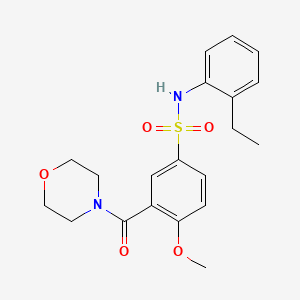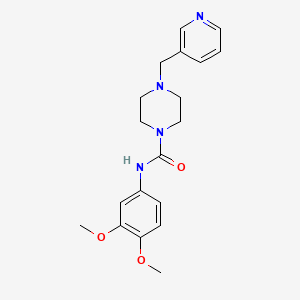![molecular formula C23H15ClFNO3 B4796514 3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B4796514.png)
3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid
描述
3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. The CFTR channel plays a crucial role in regulating the transport of chloride ions across cell membranes, and its dysfunction is associated with the development of cystic fibrosis (CF) and other diseases.
作用机制
3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid selectively inhibits the CFTR chloride channel by binding to a specific site on the channel protein. The binding of 3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid to CFTR prevents the opening of the channel pore, thereby reducing the transport of chloride ions across cell membranes. The inhibition of CFTR by 3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid has been shown to be reversible and dose-dependent, with higher concentrations of 3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid leading to more potent inhibition of CFTR.
Biochemical and Physiological Effects:
The inhibition of CFTR by 3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid has a wide range of biochemical and physiological effects, depending on the specific cellular and tissue context. In epithelial cells, 3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid has been shown to reduce the secretion of chloride ions and fluid, leading to the development of mucus plugs and bacterial infections in the airways of CF patients. In pancreatic cancer cells, 3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid has been shown to reduce cell proliferation and induce apoptosis, suggesting a potential therapeutic role for CFTR inhibitors in cancer treatment.
实验室实验的优点和局限性
3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid has several advantages as a research tool, including its high selectivity and potency for CFTR inhibition, its reversible and dose-dependent effects, and its ability to inhibit CFTR in a wide range of cell types and tissues. However, 3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid also has some limitations, including its potential off-target effects on other ion channels and transporters, its limited solubility in aqueous solutions, and its potential toxicity and side effects at high concentrations.
未来方向
There are several future directions for research on 3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid and its role in CF and other diseases. One area of research is the development of new CFTR inhibitors with improved selectivity, potency, and pharmacokinetic properties. Another area of research is the investigation of the physiological and pathological roles of CFTR in different cell types and tissues, and the development of new therapeutic strategies to target CFTR dysfunction. Finally, there is a need for further studies to understand the long-term effects of CFTR inhibition on cellular and physiological processes, and to identify potential side effects and toxicity of CFTR inhibitors in vivo.
科学研究应用
3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid has been extensively used in scientific research to study the physiological and pathological roles of the CFTR channel in various cellular and tissue systems. The inhibition of CFTR by 3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid has been shown to affect a wide range of cellular processes, including ion transport, cell proliferation, apoptosis, and inflammation. 3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid has been used to investigate the role of CFTR in diseases such as CF, diarrhea, and pancreatic cancer, and to develop new therapeutic strategies to target CFTR dysfunction.
属性
IUPAC Name |
3-[[2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFNO3/c24-21-12-15(10-19(13-26)17-5-7-20(25)8-6-17)4-9-22(21)29-14-16-2-1-3-18(11-16)23(27)28/h1-12H,14H2,(H,27,28)/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVJTJQWJRUTBO-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(diphenylmethyl)-4-[oxo(1-piperidinyl)acetyl]piperazine](/img/structure/B4796431.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-(methylthio)benzamide](/img/structure/B4796436.png)


![5-{[5-(aminocarbonyl)-3-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4796448.png)

![4-[(6-methylpyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B4796458.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B4796467.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4796484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4796495.png)

![2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B4796530.png)

